Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate, typically involves the condensation of various substrates. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to facilitate the formation of the thiophene ring .
Industrial Production Methods: Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophene derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonyl group.
Coupling Products: Complex thiophene-based polymers and conjugated systems.
Scientific Research Applications
Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
Thiophene-2-carbohydrazide: Used in the synthesis of antimicrobial and chemotherapeutic agents.
5-Bromothiophene-2-carbohydrazide: Similar in structure and used in similar applications.
Uniqueness: Ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate stands out due to its unique combination of bromine, chlorine, and sulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H6BrClO4S2 |
---|---|
Molecular Weight |
333.6 g/mol |
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C7H6BrClO4S2/c1-2-13-7(10)5-6(15(9,11)12)4(8)3-14-5/h3H,2H2,1H3 |
InChI Key |
KIYYXFGNJYSPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
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